o-tert-Butylstilbazolium betaine
Overview
Description
o-tert-Butylstilbazolium betaine: is a zwitterionic compound known for its solvatochromic properties, which means it changes color depending on the solvent it is in. This characteristic makes it a valuable probe in studying solvent polarity and other solvent-related properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of o-tert-butylstilbazolium betaine typically involves the reaction of o-tert-butylbenzaldehyde with pyridine derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified through recrystallization .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to handle the increased volume .
Chemical Reactions Analysis
Types of Reactions: : o-tert-Butylstilbazolium betaine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: : In chemistry, o-tert-butylstilbazolium betaine is used as a solvatochromic probe to study solvent polarity and interactions. Its color change in different solvents provides valuable information about the solvent environment .
Biology and Medicine: : While its primary use is in chemistry, there is potential for applications in biology and medicine, particularly in studying cellular environments and interactions due to its solvatochromic properties .
Industry: : In the industrial sector, this compound can be used in the development of sensors and analytical tools that rely on its color-changing properties to detect various substances .
Mechanism of Action
The mechanism by which o-tert-butylstilbazolium betaine exerts its effects is primarily through its solvatochromic behavior. The compound’s molecular structure allows it to interact with solvents in a way that alters its electronic properties, leading to a visible color change. This interaction is influenced by the solvent’s polarity, hydrogen bonding ability, and other factors .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include o,o’-di-tert-butylstilbazolium betaine and other betaine derivatives that exhibit solvatochromic properties .
Uniqueness: : What sets o-tert-butylstilbazolium betaine apart is its specific molecular structure, which provides a unique balance of hydrophobic and hydrophilic properties. This balance makes it particularly sensitive to changes in solvent environments, enhancing its utility as a solvatochromic probe .
Properties
IUPAC Name |
(4E)-2-tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(2,3)16-13-15(7-8-17(16)20)6-5-14-9-11-19(4)12-10-14/h5-13H,1-4H3/b15-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLDHBQABKNSE-GIDUJCDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C2C=CN(C=C2)C)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C/C(=C/C=C2C=CN(C=C2)C)/C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628585 | |
Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153280-17-2 | |
Record name | (4E)-2-tert-Butyl-4-[2-(1-methylpyridin-4(1H)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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